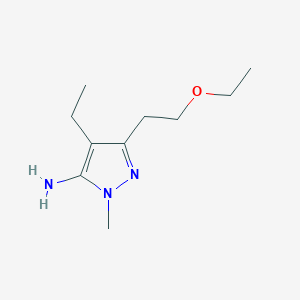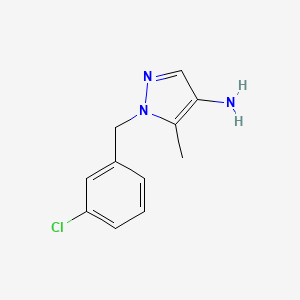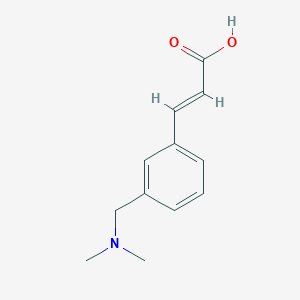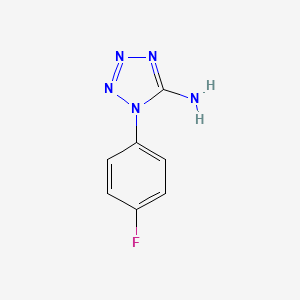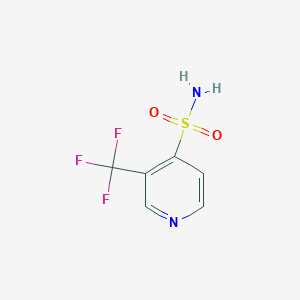
3-(Trifluoromethyl)pyridine-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)pyridine-4-sulfonamide is an organic compound that features a trifluoromethyl group attached to a pyridine ring, with a sulfonamide functional group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a trifluoromethylated pyridine derivative with a sulfonamide precursor under palladium-catalyzed conditions . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 3-(Trifluoromethyl)pyridine-4-sulfonamide may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized catalysts and reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoromethyl)pyridine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of functionalized pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)pyridine-4-sulfonamide has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethyl)pyridine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The sulfonamide group can form hydrogen bonds and other interactions with biological molecules, contributing to the compound’s overall efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom at the 2-position instead of a sulfonamide group.
4-(Trifluoromethyl)pyridine: Lacks the sulfonamide group, making it less versatile in certain applications.
Trifluoromethylpyridines: A broader class of compounds that share the trifluoromethyl group but differ in other functional groups and positions.
Uniqueness
3-(Trifluoromethyl)pyridine-4-sulfonamide stands out due to the combination of the trifluoromethyl and sulfonamide groups, which confer unique chemical and biological properties. This dual functionality enhances its potential in various applications, making it a valuable compound in both research and industry .
Eigenschaften
Molekularformel |
C6H5F3N2O2S |
|---|---|
Molekulargewicht |
226.18 g/mol |
IUPAC-Name |
3-(trifluoromethyl)pyridine-4-sulfonamide |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)4-3-11-2-1-5(4)14(10,12)13/h1-3H,(H2,10,12,13) |
InChI-Schlüssel |
DAXFEYNTKHYRCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1S(=O)(=O)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


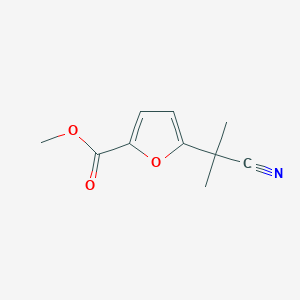
![4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B13532370.png)
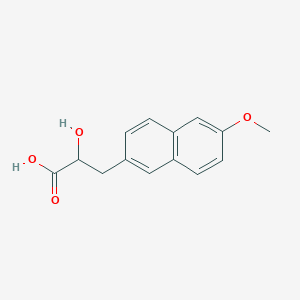

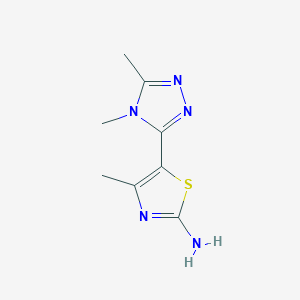
![2-((Benzyloxy)carbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13532384.png)


![1,1,1-Trifluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13532408.png)
